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molecular formula C15H10N2NaO9S B1682516 m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester CAS No. 92921-25-0

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester

Cat. No. B1682516
M. Wt: 417.3 g/mol
InChI Key: XVNVIYKFQXEVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596498B1

Procedure details

To 500 μl of H2O were added 5 mg of the peptide and the pH was adjusted to 8.5 with NaOH, to obtain a final concentration of 10 mg/ml. Citraconic anhydride was diluted in H2O to a concentration of 10 mg/ml. 500 μl of the anhydride solution were added to the peptide solution 100 μl at a time with adjustment of the pH to 8.5 between each addition. The solution was then stirred constantly at room temperature for 1 hour. This was followed by the addition of 100 μl of 1M sodium phosphate buffer (pH 7.2) and then 900 μl of 100 mM sodium phosphate buffer (pH 7.2). Sulfo-MBS was diluted in H2O to a concentration of 25 mg/ml and 400 μl of this solution were added to the peptide solution to obtain an MBS concentration of about 5 mg/ml. This solution was stirred constantly at room temperature for 30 minutes. 6 μl of β-mercaptoethanol were added for a final β-mercaptoethanol concentration of 35 mM. The solution was stirred constantly at room temperature for 1 hour. KLH was dissolved in PBS at 3 mg/ml and 2.5 ml were added to the peptide solution. The solution was stirred constantly at room temperature for 3 hours and then dialysed against 1 litre of PBS, with three changes of the PBS. The final peptide concentration was about 1 mg/ml and the final KLH concentration was about 1.5 mg/ml.
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peptide
Quantity
5 mg
Type
reactant
Reaction Step Four
Name
Quantity
500 μL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
anhydride
Quantity
500 μL
Type
reactant
Reaction Step Seven
[Compound]
Name
peptide
Quantity
100 μL
Type
reactant
Reaction Step Seven
Quantity
100 μL
Type
reactant
Reaction Step Eight
Quantity
900 μL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
400 μL
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(=O)OC(=O)C=C1C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH2:19]1[C:24](=[O:25])[N:23]([O:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([N:35]3[C:40](=[O:41])[CH:39]=[CH:38][C:36]3=[O:37])[CH:30]=2)=[O:28])[C:21](=[O:22])[CH:20]1S(O)(=O)=O.SCCO>O>[CH2:19]1[C:24](=[O:25])[N:23]([O:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[C:31]([N:35]3[C:36](=[O:37])[CH:38]=[CH:39][C:40]3=[O:41])[CH:30]=2)=[O:28])[C:21](=[O:22])[CH2:20]1 |f:0.1,3.4.5.6|

Inputs

Step One
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6 μL
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Three
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
peptide
Quantity
5 mg
Type
reactant
Smiles
Name
Quantity
500 μL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C(\C)=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
anhydride
Quantity
500 μL
Type
reactant
Smiles
Name
peptide
Quantity
100 μL
Type
reactant
Smiles
Step Eight
Name
Quantity
100 μL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Nine
Name
Quantity
900 μL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O
Name
solution
Quantity
400 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was then stirred constantly at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a final concentration of 10 mg/ml
CUSTOM
Type
CUSTOM
Details
to obtain an MBS concentration of about 5 mg/ml
STIRRING
Type
STIRRING
Details
This solution was stirred constantly at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The solution was stirred constantly at room temperature for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
KLH was dissolved in PBS at 3 mg/ml and 2.5 ml
STIRRING
Type
STIRRING
Details
The solution was stirred constantly at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
dialysed against 1 litre of PBS, with three changes of the PBS

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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